Tridec-3-enoic acid
CAS No.: 62472-79-1
Cat. No.: VC20626885
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62472-79-1 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | tridec-3-enoic acid |
| Standard InChI | InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h10-11H,2-9,12H2,1H3,(H,14,15) |
| Standard InChI Key | BJLFISSMRHKMGA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC=CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Tridec-3-enoic acid (systematic name: tridec-3-enoic acid) belongs to the class of medium-chain unsaturated fatty acids. Its molecular formula is , with a molecular weight of 212.33 g/mol. The compound features a cis (Z) or trans (E) configuration at the Δ3 double bond, which influences its physical properties and reactivity. Comparative data for structurally related compounds are summarized in Table 1.
Table 1: Structural Comparison of Tridecenoic Acid Derivatives
The absence of a polar head group in tridec-3-enoic acid distinguishes it from phospholipids, while its unsaturated nature enhances membrane fluidity compared to saturated analogs. Computational models predict a melting point of approximately 5–10°C and a boiling point near 290–300°C, though experimental validation is lacking.
Synthetic Pathways and Challenges
Conventional Synthesis Strategies
Tridecenoic acids are typically synthesized via Wittig reactions or cross-metathesis of shorter-chain alkenes. For Δ3 isomers, a plausible route involves:
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Olefin Cross-Metathesis: Reaction of undec-1-ene with acrylic acid using a Grubbs catalyst to install the Δ3 double bond .
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Partial Hydrogenation: Selective reduction of tridec-3-ynoic acid using Lindlar’s catalyst to yield the cis-isomer.
Challenges include controlling stereoselectivity and minimizing migration of the double bond during purification. The PMC study highlights the use of UA-8, a tridec-8-enoic acid derivative, synthesized via urea-functionalization of a pre-existing alkene . Such methods could be adapted for Δ3 analogs by adjusting the starting alkene position.
Analytical Characterization
Hypothetical spectral data for tridec-3-enoic acid can be inferred from analogs:
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NMR: NMR would show a triplet for the α,β-unsaturated protons (δ 5.3–5.5 ppm) and a multiplet for the allylic methylene group (δ 2.0–2.3 ppm) .
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IR: Strong absorption at 1700–1720 cm (carboxylic acid C=O) and 3010–3050 cm (alkene C-H stretch).
Biological Relevance and Mechanistic Insights
Role in Cellular Metabolism
While no direct studies on tridec-3-enoic acid exist, research on UA-8 (a tridec-8-enoic acid derivative) demonstrates that unsaturated fatty acids modulate autophagy and mitochondrial function in cardiac cells . UA-8 enhances AMP-activated protein kinase (AMPK) activity and stabilizes mitochondrial cristae during starvation, suggesting that Δ3 analogs might similarly influence energy-sensing pathways.
Industrial and Research Applications
Surfactants and Lubricants
Medium-chain unsaturated acids like tridec-2-enoic acid are used in biodegradable surfactants due to their amphiphilic structure. A Δ3 isomer could offer improved low-temperature viscosity compared to saturated counterparts, though oxidative stability remains a concern.
Chemical Intermediates
The double bond in tridec-3-enoic acid permits functionalization via epoxidation or hydroformylation. For example, epoxidized derivatives could serve as precursors to polyesters or polyamides.
Future Research Directions
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Stereoselective Synthesis: Developing catalysts to control cis/trans ratios in Δ3 isomers.
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Metabolic Studies: Tracing the β-oxidation pathway of tridec-3-enoic acid in model organisms.
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Functionalization: Designing prodrugs or fluorescent probes to study subcellular localization.
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